
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as AICAR, is a nucleoside analogue that has been widely studied for its potential therapeutic applications. AICAR is a potent activator of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy metabolism.
作用機序
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide activates AMPK, which is a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in maintaining cellular homeostasis. This compound mimics the effects of AMP on AMPK, leading to increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid synthesis, and increased fatty acid oxidation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. This compound has been shown to have a number of beneficial effects on skeletal muscle cells, including increased glucose uptake and improved insulin sensitivity.
実験室実験の利点と制限
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ability to activate AMPK and mimic the effects of cellular stress. This compound can be used to study the effects of AMPK activation on cellular metabolism and signaling pathways. However, this compound has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for research on 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, including its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. This compound could be used to develop new drugs for these diseases, as well as to study the effects of AMPK activation on cellular metabolism and signaling pathways. Future research could also focus on developing new methods for the synthesis of this compound that are more efficient and cost-effective.
合成法
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide with glycolic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. This compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could potentially be used to treat type 2 diabetes. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
特性
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)13-8(7(10)5-12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAGMBQDQLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
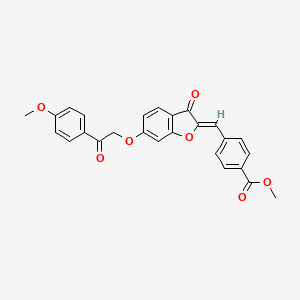
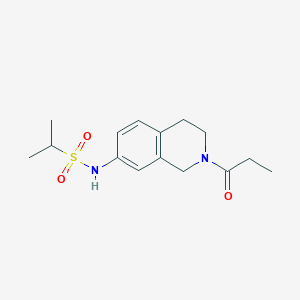
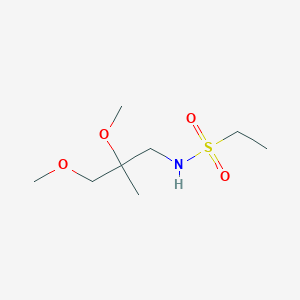

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)
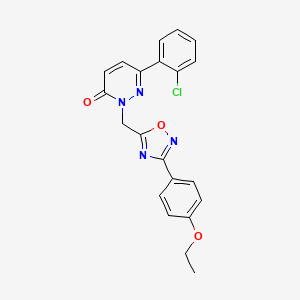

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)
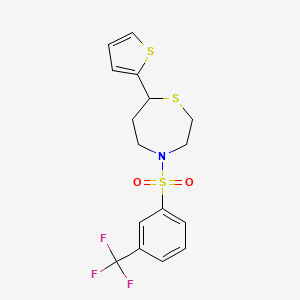
![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)
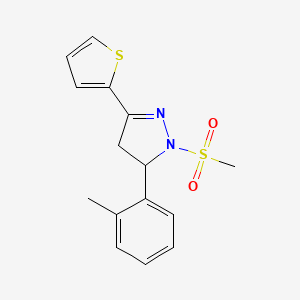

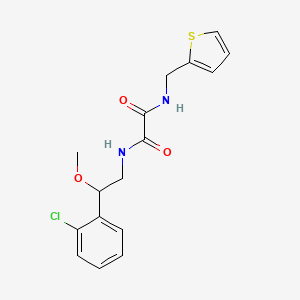
![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)
